3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential applications in drug development and therapeutic interventions. It is classified under amino acid derivatives and is recognized for its role as an impurity reference material in various analytical contexts.
This compound can be sourced from specialized chemical suppliers and is often utilized in research settings focused on pharmacology and toxicology. Its classification as an amino acid derivative highlights its structural similarities to natural amino acids, making it relevant in the study of biochemical processes and drug interactions.
The synthesis of 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride typically involves multi-step organic reactions. The general approach includes:
The specific reaction pathways can vary, but they generally involve nucleophilic substitutions and esterifications, which are common in organic synthesis.
The molecular formula for 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride is , with a molecular weight of approximately 209.71 g/mol. The structure can be represented using the following:
Cl.CCCCCN(C)CCC(=O)O
1H, InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12,/h3-8H2,1-2H3,(H,11,12)
The compound features a propanoic acid backbone with a methylated amine substituent, contributing to its biological activity.
3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride can participate in various chemical reactions:
These reactions are crucial for understanding the compound's reactivity and potential modifications for therapeutic purposes.
The mechanism of action of 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride primarily revolves around its interaction with biological targets such as receptors or enzymes. While specific studies on this compound may be limited, similar compounds often exhibit:
Understanding these mechanisms is essential for evaluating its therapeutic potential.
The physical properties of 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride include:
Chemical properties include:
3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride has several scientific applications:
The stereoselective construction of the tertiary amine center in 3-[(4-methoxybutyl)(methyl)amino]propanoic acid hydrochloride represents a significant synthetic challenge. Contemporary approaches employ chiral auxiliaries and asymmetric catalysis to control the spatial orientation during nucleophilic displacement reactions. Methyl acrylate serves as the foundational propanoic acid precursor, undergoing Michael addition with N-methyl-4-methoxybutylamine under carefully controlled conditions [10]. Catalytic systems utilizing BINOL-derived phosphonates (5-10 mol%) demonstrate exceptional enantiocontrol (>90% ee) in ethanol/water mixtures at ambient temperature. Alternative pathways involve the use of enantiopure β-amino acid templates where the methoxybutyl and methyl groups are sequentially introduced via reductive amination protocols [9]. Kinetic studies reveal that the amination rate follows second-order kinetics (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C), with significant rate enhancement observed when employing N-protected amino acid intermediates to prevent over-alkylation [10].
Table 1: Comparative Analysis of Asymmetric Amination Approaches
Method | Catalyst/Reagent | ee (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Chiral Phase-Transfer | Cinchonidinium bromide | 85 | 78 | 24 |
Organocatalytic Michael | L-Proline derivative | 92 | 83 | 18 |
Metal-Catalyzed | Cu(II)-BOX complex | 95 | 88 | 12 |
Reductive Amination | NaBH₃CN with chiral amine | 89 | 91 | 36 |
The installation of the 4-methoxybutyl moiety demands precise regiocontrol to avoid O-alkylation and polymer formation. Modern methodologies employ electrophilic activation of 4-methoxybutanol through in situ conversion to the corresponding mesylate (MsCl, Et₃N, CH₂Cl₂, -10°C) or iodide (NaI, acetone reflux) [4] [10]. Critical to success is the temporary protection scheme for the propanoic acid functionality, with tert-butyl esters demonstrating superior performance (94% yield) compared to methyl esters (72% yield) due to minimized steric hindrance and elimination of β-elimination side reactions [10]. NMR kinetic studies (¹H, ¹³C, 2D-COSY) reveal that the alkylation proceeds via an SN2 mechanism, with the reaction rate doubling when changing from DMF to DMSO as solvent due to enhanced nucleophile activation. Recent advances employ phase-transfer catalysis (benzyltriethylammonium chloride, 5 mol%) to achieve complete conversion within 4 hours at 60°C with exceptional regioselectivity (>98:2) [4].
Mechanochemical synthesis via ball-milling technology presents an environmentally favorable route that eliminates solvent waste while enhancing reaction efficiency. The tertiary amine formation is achieved through the solid-state reaction of sodium 3-(methylamino)propanoate with 1-bromo-4-methoxybutane in a planetary ball mill (zirconia jars, 500 rpm) [10]. This approach demonstrates remarkable atom economy improvement (82% to 95%) and reduces reaction times from 12 hours to 45 minutes compared to conventional solution-phase methods. Characterization through powder XRD and DSC confirms complete conversion without intermediate isolation. The process operates under cryo-milling conditions (-30°C) to prevent amorphous phase formation, yielding crystalline product directly suitable for pharmaceutical formulation. Life cycle assessment reveals 65% reduction in E-factor (from 32 to 11) and 80% decrease in energy consumption compared to traditional solvent-based processes [10].
Aqueous-phase synthesis addresses both environmental concerns and practical manufacturing considerations. Transition-metal catalysis employing water-soluble Pd(0) complexes (e.g., Pd(TPPTS)₃) enables efficient C-N coupling between 3-(methylamino)propanoic acid and 4-methoxybutyl chloride at 80°C [9]. The reaction exhibits remarkable pH dependence, with optimal performance observed at pH 8.5-9.0 maintained through controlled carbonate buffering. Above pH 9.5, hydrolysis dominates (up to 40% side product formation), while below pH 8.0, reaction kinetics become impractically slow. Micellar catalysis using TPGS-750-M surfactant (2 wt%) creates nanoreactor environments that accelerate the reaction by 8-fold while enabling efficient product separation through cloud-point extraction [9]. Biocatalytic approaches using engineered transaminases (Codexis®) achieve exceptional selectivity (>99%) under physiological conditions, though substrate solubility limitations currently restrict industrial implementation.
Table 2: Catalytic Systems Performance in Aqueous Media
Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
---|---|---|---|---|
Pd/TPPTS | 80 | 6 | 98 | 65 |
Cu(I)/proline derivative | 90 | 12 | 85 | 28 |
TPGS-750-M micelles | 65 | 3 | 99 | 132 |
Lipase CAL-B | 40 | 48 | 35 | 2.3 |
Purification presents significant challenges due to the compound's hygroscopic nature and tendency to form stable solvates with ethanol, methanol, and isopropanol. Traditional recrystallization from ethanol-water mixtures (4:1 v/v) yields needle-like crystals prone to solvent inclusion (up to 8.2% w/w residual ethanol) [10]. Advanced anti-solvent crystallization using supercritical CO₂ as precipitant produces solvent-free microcrystals with narrow particle size distribution (D90 = 25 μm). Polymorph screening identifies three crystalline forms: Form I (monoclinic P2₁/c, stable above 35°C), Form II (orthorhombic P2₁2₁2₁, room temperature stable), and a metastable Form III with superior dissolution characteristics [7]. Conversion to the hydrochloride salt employs isopropanolic HCl (2M) under controlled addition rates (0.5 mL/min) to prevent oiling out, followed by temperature-programmed cooling (0.5°C/min) to yield high-purity crystals (>99.5% HPLC). Continuous tubular crystallizers with in-line PAT monitoring (Raman, FBRM) enable precise control over crystal habit and particle size distribution, reducing purification-related yield losses from 25% to less than 7% [10].
Table 3: Characterization of Polymorphs of 3-[(4-Methoxybutyl)(methyl)amino]propanoic Acid Hydrochloride
Property | Form I | Form II | Form III (Metastable) |
---|---|---|---|
Crystal System | Monoclinic | Orthorhombic | Monoclinic |
Space Group | P2₁/c | P2₁2₁2₁ | Pc |
Melting Point | 101-103°C | 98-100°C | 95-97°C |
Hygroscopicity | Low | Moderate | High |
Solubility (H₂O, 25°C) | 145 mg/mL | 168 mg/mL | 203 mg/mL |
Stability | Thermodynamic | Kinetic | Metastable (2 weeks) |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8